Human DHODH Enzyme Inhibition: AG-636 Demonstrates Superior Potency Compared to PTC299
AG-636 exhibits higher potency against human DHODH (IC50 = 1.2 nM) compared to the clinical-stage inhibitor PTC299 (IC50 = 1.6 nM), representing a 25% improvement in enzyme inhibition [1]. This difference in primary target engagement is critical for achieving robust in vivo efficacy.
| Evidence Dimension | DHODH enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.2 nM (human DHODH) |
| Comparator Or Baseline | PTC299 IC50 = 1.6 nM (human DHODH) |
| Quantified Difference | AG-636 is 1.33-fold more potent than PTC299 |
| Conditions | Recombinant human DHODH enzyme assay |
Why This Matters
Higher potency at the enzymatic level can translate to lower effective doses in vivo, potentially improving the therapeutic window and reducing off-target liabilities.
- [1] Cao L, et al. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties. Mol Cancer Ther. 2019 Jan;18(1):3-16. View Source
